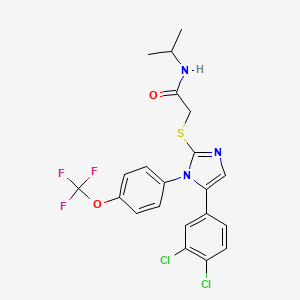
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide” is a chemical compound with a complex structure . It contains several functional groups, including an imidazole ring, a thioether group, and a trifluoromethoxy group .
Synthesis Analysis
The synthesis of such a compound could potentially involve several steps, including the formation of the imidazole ring and the introduction of the trifluoromethoxy group. The Suzuki–Miyaura cross-coupling reaction could be a potential method for forming the carbon–carbon bonds in this compound . This reaction is widely used in organic synthesis due to its mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. These include an imidazole ring, a thioether group, and a trifluoromethoxy group . The presence of these groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
The compound could potentially undergo several types of chemical reactions, depending on the conditions. For example, the imidazole ring could participate in nucleophilic substitution reactions, while the trifluoromethoxy group could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of the trifluoromethoxy group could increase the compound’s polarity, affecting its solubility in different solvents .Applications De Recherche Scientifique
Antibacterial and Antifungal Applications Research has focused on synthesizing novel compounds with potential antibacterial and antifungal properties. For instance, compounds with structural modifications have been evaluated for their activity against various bacterial and fungal strains, demonstrating the potential of such compounds in developing new antimicrobial agents (Shiv Kumar et al., 2012). Another study synthesized derivatives for antibacterial activity, highlighting the importance of structural variations in enhancing antimicrobial efficacy (K. Ramalingam et al., 2019).
Synthesis and Structural Analysis The synthesis and structural analysis of compounds similar to the one have been a significant area of research. Studies have detailed the synthesis processes, characterized the molecular structures through techniques like X-ray diffraction, and explored the interactions that contribute to their potential biological activities (D. Sharma et al., 2017). Such research underpins the development of new drugs and materials with specific properties.
Cancer Research and Antitumor Activity Some research efforts have been directed towards evaluating the antitumor activity of compounds with similar structures. These studies involve synthesizing novel derivatives and testing their efficacy against various cancer cell lines, indicating the potential therapeutic applications of such compounds in oncology (Sobhi M. Gomha et al., 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2F3N3O2S/c1-12(2)28-19(30)11-32-20-27-10-18(13-3-8-16(22)17(23)9-13)29(20)14-4-6-15(7-5-14)31-21(24,25)26/h3-10,12H,11H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJQFCFHDPZUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


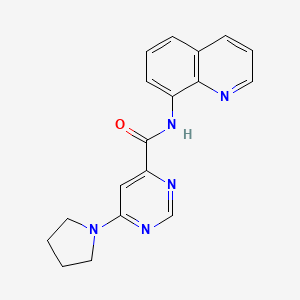
amine hydrochloride](/img/structure/B2773756.png)
![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2773760.png)
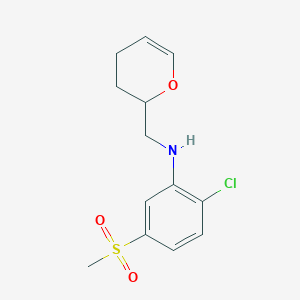

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2773765.png)
![Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro-](/img/structure/B2773766.png)

![3-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2773768.png)

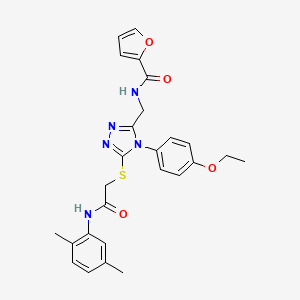
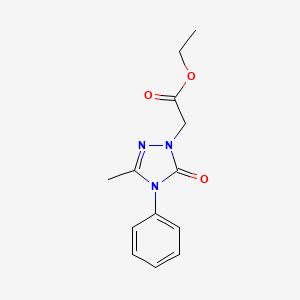
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2773774.png)